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Compound of Interest

Compound Name: Propyl benzenesulfonate

Cat. No.: B138830

This technical guide provides a detailed analysis of the spectroscopic data for propyl
benzenesulfonate, a compound of interest in chemical research and drug development. As an
aryl sulfonate, understanding its structural features through various analytical techniques is
crucial for its application and for the identification of related impurities. This document will delve
into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering insights grounded in established chemical principles.

Introduction to Propyl Benzenesulfonate

Propyl benzenesulfonate (CoH1203S) is an ester of benzenesulfonic acid and propanol.[1] Its
molecular structure consists of a propyl group linked to a sulfonyl group, which is in turn
attached to a benzene ring. This combination of an aliphatic chain and an aromatic ring gives
rise to a unique spectroscopic fingerprint, which is essential for its characterization and quality
control. The analysis of its spectroscopic data allows for the unambiguous confirmation of its
identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For propyl benzenesulfonate, both *H and 3C NMR provide critical information
about the electronic environment of each atom.

'H NMR Spectroscopy
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The *H NMR spectrum of propyl benzenesulfonate is expected to show distinct signals for the
aromatic protons of the benzene ring and the aliphatic protons of the propyl group. The
chemical shifts are influenced by the electron-withdrawing nature of the sulfonate group.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of propyl benzenesulfonate in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCI3) in an NMR tube.

e Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or
higher).

o Data Acquisition: Record the spectrum using a standard pulse sequence.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or
an internal standard like tetramethylsilane (TMS).

Data Interpretation:

Based on the structure and comparison with similar compounds, the following proton signals
are anticipated:

Proton Assignment ExPected Chemical Expected Multiplicity Expected Coupling
Shift (ppm) Constant (J, Hz)

H-ortho (2H) 7.8-8.0 Multiplet

H-meta (2H) 75-77 Multiplet

H-para (1H) 75-7.7 Multiplet

-OCHa- (2H) 41-43 Triplet ~6-7

-CH2- (2H) 1.7-1.9 Sextet ~7

-CHs (3H) 09-1.1 Triplet ~7
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Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCls is
standard for non-polar to moderately polar organic compounds as it is chemically inert and its
residual proton signal is well-documented and does not interfere with the signals of interest. A
high-field NMR spectrometer (=400 MHz) is preferred to achieve better signal dispersion, which
is particularly useful for resolving the multiplets in the aromatic region.

Logical Relationship of Proton Signals:

Aromatic Protons (7.5-8.0 ppm)

deshielded by

OCH2 (4.1-4.3 ppm) [—— 2 ~coupring CH3 (0.9-1.1 ppm)

Click to download full resolution via product page

Caption: *H NMR signal relationships in propyl benzenesulfonate.

3C NMR Spectroscopy

The 3C NMR spectrum provides information about the carbon skeleton of the molecule. The
chemical shifts of the carbon atoms are also influenced by their electronic environment.

Experimental Protocol: 13C NMR Spectroscopy
o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy.

e Instrumentation: Acquire the spectrum on the same NMR spectrometer.
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» Data Acquisition: Record a proton-decoupled 3C NMR spectrum.

o Data Processing: Process the data similarly to the *H NMR spectrum.

Data Interpretation:

The expected chemical shifts for the carbon atoms in propyl benzenesulfonate are as follows:

Carbon Assignment

Expected Chemical Shift (ppm)

C-ipso 135 - 137
C-ortho 128 - 130
C-meta 129 - 131
C-para 133 - 135
-OCHa- 70-72
-CH2- 22 -24
-CHs 10-12

Expertise in Interpretation: The carbon directly attached to the sulfonyl group (C-ipso) is

expected to be significantly deshielded. The chemical shifts of the aromatic carbons are in the

typical aromatic region (120-140 ppm), while the aliphatic carbons of the propyl group appear

at much lower chemical shifts. The -OCHz- carbon is deshielded compared to a typical alkane

due to the adjacent oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

o Sample Preparation: The spectrum can be obtained from a thin film of the neat liquid

between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCla).
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e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
» Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
Data Interpretation:

The IR spectrum of propyl benzenesulfonate is expected to show the following characteristic
absorption bands:

Vibrational Mode Expected Frequency (cm™1)
Aromatic C-H stretch 3100 - 3000

Aliphatic C-H stretch 3000 - 2850

S=0 asymmetric stretch 1370 - 1335

S=0 symmetric stretch 1190 - 1160

C-O stretch 1080 - 1020

S-O-C stretch 1000 - 750

Aromatic C=C stretch 1600 - 1450

Trustworthiness of Data: The strong absorptions corresponding to the S=0 stretching vibrations
are highly characteristic of sulfonate esters and serve as a reliable diagnostic tool for this
functional group. The presence of both aromatic and aliphatic C-H stretching vibrations further
confirms the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS).
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« lonization: Use a suitable ionization technique, such as electron ionization (EI) or

electrospray ionization (ESI).

e Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

Data Interpretation:

The mass spectrum of propyl benzenesulfonate (molecular weight: 200.26 g/mol ) is

expected to show a molecular ion peak (M*) at m/z 200. The fragmentation pattern will be

influenced by the relative stability of the resulting fragments.

Expected Fragmentation Pathway:

- C3H70

/

Propyl Benzenesulfonate (m/z 200)

Benzenesulfonyl cation (m/z 141) — 502 » Phenyl cation (m/z 77)

- C6H5503

Propyl cation (m/z 43)

Click to download full resolution via product page

Caption: Proposed mass spectral fragmentation of propyl benzenesulfonate.

Key Fragment lons:

m/z Proposed Fragment

200 [CaH1203S]* (Molecular lon)

159 [M - CsHs]*

141 [CeHsSO2]* (Benzenesulfonyl cation)
77 [CeHs]* (Phenyl cation)

43 [CsH7]* (Propyl cation)
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Authoritative Grounding: The fragmentation pattern is consistent with the known behavior of
benzenesulfonate esters, where cleavage of the S-O bond and subsequent loss of SOz from
the benzenesulfonyl cation are common pathways.

Conclusion

The spectroscopic data of propyl benzenesulfonate provides a comprehensive picture of its
molecular structure. *H and 3C NMR confirm the connectivity of the atoms, IR spectroscopy
identifies the key functional groups, and mass spectrometry verifies the molecular weight and
provides insights into its fragmentation. This guide serves as a valuable resource for
researchers and scientists involved in the synthesis, analysis, and application of this
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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